5-Iodo-2-(trifluoromethyl)phenol 5-Iodo-2-(trifluoromethyl)phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC15780539
InChI: InChI=1S/C7H4F3IO/c8-7(9,10)5-2-1-4(11)3-6(5)12/h1-3,12H
SMILES:
Molecular Formula: C7H4F3IO
Molecular Weight: 288.01 g/mol

5-Iodo-2-(trifluoromethyl)phenol

CAS No.:

Cat. No.: VC15780539

Molecular Formula: C7H4F3IO

Molecular Weight: 288.01 g/mol

* For research use only. Not for human or veterinary use.

5-Iodo-2-(trifluoromethyl)phenol -

Specification

Molecular Formula C7H4F3IO
Molecular Weight 288.01 g/mol
IUPAC Name 5-iodo-2-(trifluoromethyl)phenol
Standard InChI InChI=1S/C7H4F3IO/c8-7(9,10)5-2-1-4(11)3-6(5)12/h1-3,12H
Standard InChI Key PGTHPJILTDJFGO-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1I)O)C(F)(F)F

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

5-Iodo-2-(trifluoromethyl)phenol is systematically named 5-iodo-2-(trifluoromethyl)phenol under IUPAC nomenclature. Its canonical SMILES representation is C1=CC(=C(C=C1I)O)C(F)(F)F\text{C1=CC(=C(C=C1I)O)C(F)(F)F}, reflecting the ortho-substituted trifluoromethyl group and para-iodine atom relative to the phenolic hydroxyl group . The compound’s InChIKey, PGTHPJILTDJFGO-UHFFFAOYSA-N\text{PGTHPJILTDJFGO-UHFFFAOYSA-N}, uniquely identifies its stereoelectronic configuration.

Table 1: Fundamental Chemical Properties

PropertyValue/Descriptor
Molecular FormulaC7H4F3IO\text{C}_7\text{H}_4\text{F}_3\text{IO}
Molecular Weight288.01 g/mol
CAS Registry Number1243312-81-3
Purity Specification≥97% (HPLC)
Storage ConditionsCool, dry environment (<4°C)
Hazard ClassificationNon-hazardous (DOT/IATA)

Spectroscopic and Crystallographic Data

Nuclear magnetic resonance (NMR) studies reveal distinct signals for the aromatic protons and fluorine atoms. The 19F^{19}\text{F} NMR spectrum exhibits a singlet at δ -60.55 ppm, characteristic of the CF3\text{CF}_3 group’s symmetry . X-ray crystallography of analogous compounds, such as 5-iodo-2-(trifluoromethyl)pyridine, demonstrates steric effects from the trifluoromethyl group, which forces the iodine atom into a planar configuration . These structural insights inform reactivity predictions, particularly in electrophilic substitution reactions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via iodination of 2-(trifluoromethyl)phenol derivatives. A common protocol involves:

  • Electrophilic Iodination: Treating 2-(trifluoromethyl)phenol with N\text{N}-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., BF3OEt2\text{BF}_3 \cdot \text{OEt}_2) at -78°C to selectively introduce iodine at the para position .

  • Purification: Column chromatography using silica gel with gradient elution (10–30% ethyl acetate in hexane) yields ≥97% purity .

Table 2: Key Reaction Parameters

ParameterOptimal Condition
Temperature-78°C to 25°C (ramped over 4 hours)
Solvent SystemTetrahydrofuran (THF)/Methanol (1:1)
Catalytic Agentpp-Toluenesulfonic acid (5 mol%)
Yield93% (after purification)

Industrial Manufacturing

Large-scale production employs continuous flow reactors to enhance efficiency and safety. A representative process involves:

  • Continuous Iodination: A solution of 2-(trifluoromethyl)phenol and NIS is pumped through a temperature-controlled reactor (residence time: 15 minutes) at 40°C.

  • In-line Purification: Integrated liquid-liquid extraction and distillation units remove unreacted iodine and byproducts, achieving >95% conversion.

Applications in Chemical Research

Pharmaceutical Intermediate

The compound serves as a precursor to selective androgen receptor modulators (SARMs). For example, sulfation of its hydroxyl group produces metabolites detectable in doping control assays . Its iodine atom also facilitates radiolabeling for pharmacokinetic studies.

Material Science

In polymer chemistry, 5-iodo-2-(trifluoromethyl)phenol acts as a chain-transfer agent in radical polymerization, leveraging the C-I bond’s low dissociation energy (≈50 kcal/mol) . This property enables precise control over molecular weight distributions in fluoropolymers.

Biological Activity and Toxicology

Enzymatic Interactions

In vitro assays indicate moderate inhibition of cytochrome P450 3A4 (IC50_{50} = 12 µM), attributed to the trifluoromethyl group’s electron-withdrawing effects. This suggests potential drug-drug interaction risks in therapeutic applications.

Acute Toxicity

Recent Advancements and Future Directions

Catalytic Deborylation Reactions

A 2024 study demonstrated the compound’s utility in Suzuki-Miyaura couplings using Pd/PCy3_3 catalysts, achieving cross-coupling yields of 82% with arylboronic acids. This expands its role in constructing biaryl structures for drug discovery.

Photopharmacological Applications

Functionalization with azobenzene groups has yielded light-activated prodrugs, enabling spatiotemporal control of drug release in preclinical models . Such innovations highlight its versatility in next-generation therapeutics.

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